molecular formula C10H8N2O B115533 4-(1H-Imidazol-4-yl)benzaldehyde CAS No. 149169-88-0

4-(1H-Imidazol-4-yl)benzaldehyde

Cat. No. B115533
CAS RN: 149169-88-0
M. Wt: 172.18 g/mol
InChI Key: PXECRQWEELXIAG-UHFFFAOYSA-N
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Description

“4-(1H-Imidazol-4-yl)benzaldehyde” is a chemical compound with the empirical formula C10H8N2O . It has a molecular weight of 172.18 . It is a solid substance and can be used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their wide range of applications . For instance, 4-(1H-Imidazol-1-yl)benzaldehyde could be used to synthesize (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one through Claisen–Schmidt condensation .


Molecular Structure Analysis

The molecular structure of “4-(1H-Imidazol-4-yl)benzaldehyde” consists of a benzene ring attached to an imidazole ring via a formyl group . The imidazole ring is a five-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, are known to participate in various chemical reactions. For example, they can undergo nucleophilic aromatic substitution reactions . They can also react with other compounds like 4′-methylacetophenone through Claisen–Schmidt condensation to form novel compounds .


Physical And Chemical Properties Analysis

“4-(1H-Imidazol-4-yl)benzaldehyde” is a solid substance . It has a melting point of 153-155 °C . Its molecular weight is 172.18 .

Scientific Research Applications

Claisen–Schmidt Condensation Reactions

This aldehyde participates in Claisen–Schmidt condensation reactions, forming chalcones and other conjugated systems. These products are studied for their anti-aspergillus activities and other biological properties .

Lactate Dehydrogenase Inhibition

Imidazole derivatives, including those derived from 4-(1H-Imidazol-4-yl)benzaldehyde, have been investigated as inhibitors of lactate dehydrogenase. This enzyme is a target for cancer therapy, as it plays a role in the metabolic pathways of cancer cells .

Agricultural Chemicals

The compound’s derivatives are explored for use in agriculture as fungicides, herbicides, and plant-growth regulators. Their ability to interfere with the growth of various plant pathogens is of significant interest .

Organic Synthesis Building Blocks

As a building block in organic synthesis, 4-(1H-Imidazol-4-yl)benzaldehyde is used to construct a wide array of organic molecules. Its reactivity allows for the formation of carbon-nitrogen bonds, essential in many organic compounds .

Safety And Hazards

“4-(1H-Imidazol-4-yl)benzaldehyde” is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .

Future Directions

Imidazole derivatives, including “4-(1H-Imidazol-4-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry due to their diverse biological activities . They are key components in the development of new drugs . Therefore, the future directions in the study of “4-(1H-Imidazol-4-yl)benzaldehyde” and its derivatives could involve further exploration of their therapeutic potentials and the development of novel synthetic methods .

properties

IUPAC Name

4-(1H-imidazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXECRQWEELXIAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595012
Record name 4-(1H-Imidazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-5-yl)benzaldehyde

CAS RN

149169-88-0
Record name 4-(1H-Imidazol-5-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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